molecular formula C17H19BrO B3126838 1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE CAS No. 33839-12-2

1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE

Cat. No.: B3126838
CAS No.: 33839-12-2
M. Wt: 319.2 g/mol
InChI Key: FQRXMFWWFFFCND-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-(tert-butyl)benzene (C₁₇H₁₉BrO) is a substituted aromatic compound featuring a benzyloxy group at position 1, a bromine atom at position 4, and a bulky tert-butyl group at position 2. This structure imparts unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals. The benzyloxy group enhances solubility in organic solvents, while the tert-butyl group provides steric hindrance, influencing regioselectivity in electrophilic substitutions .

Properties

IUPAC Name

4-bromo-2-tert-butyl-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRXMFWWFFFCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209977
Record name 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33839-12-2
Record name 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33839-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(1,1-dimethylethyl)-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

    Oxidation: Major products include benzoic acids and aldehydes.

    Reduction: Products include dehalogenated compounds and alcohols.

Scientific Research Applications

1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and resins.

    Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.

    Biological Studies: The compound is used as a probe in NMR studies to investigate macromolecular complexes.

Mechanism of Action

The mechanism of action of 1-(BENZYLOXY)-4-BROMO-2-(TERT-BUTYL)BENZENE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Bromo-4-tert-butylbenzene

  • Structure : C₁₀H₁₃Br
  • Key Features : Lacks the benzyloxy group at position 1.
  • Properties :
    • Lower molecular weight (227.15 g/mol vs. 323.24 g/mol) .
    • Reduced steric hindrance due to absence of benzyloxy.
    • Reactivity: Bromine acts as a leaving group in nucleophilic aromatic substitution, but absence of benzyloxy limits solubility in polar solvents.
  • Applications : Simpler precursor for tert-butyl-substituted biphenyls via coupling reactions .

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

  • Structure : C₁₄H₁₀BrF₃O
  • Key Features : Replaces tert-butyl with trifluoromethyl (CF₃).
  • Properties :
    • Electron-withdrawing CF₃ group decreases electron density at the aromatic ring, directing electrophiles to meta/para positions .
    • Higher polarity compared to tert-butyl, affecting solubility.
  • Applications : Useful in fluorinated drug synthesis due to metabolic stability imparted by CF₃ .

1-tert-Butoxy-4-chlorobenzene

  • Structure : C₁₀H₁₃ClO
  • Key Features : tert-Butoxy (ether) instead of benzyloxy; chlorine replaces bromine.
  • Properties :
    • Weaker leaving group (Cl⁻ vs. Br⁻) reduces reactivity in substitution reactions .
    • tert-Butoxy provides less steric bulk than benzyloxy.
  • Applications : Intermediate in agrochemicals where milder reactivity is required .

2-Bromo-4-tert-butyl-1-methylbenzene

  • Structure : C₁₁H₁₅Br
  • Key Features : Methyl group at position 1 instead of benzyloxy.
  • Properties :
    • Methyl group is electron-donating, increasing ring electron density compared to benzyloxy .
    • Lower steric hindrance than benzyloxy, facilitating ortho/para electrophilic attacks.
  • Applications : Intermediate in surfactant synthesis .

1-Bromo-4-(tert-pentyl)benzene

  • Structure : C₁₁H₁₅Br
  • Key Features : tert-Pentyl (C(CH₂CH₃)₃) instead of tert-butyl.
  • Properties :
    • Increased steric bulk alters reaction kinetics in coupling reactions .
    • Higher lipophilicity compared to tert-butyl derivatives.
  • Applications: Specialty monomer for polymers requiring tailored steric profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
1-(Benzyloxy)-4-bromo-2-(tert-butyl)benzene C₁₇H₁₉BrO 323.24 Br (C4), tert-butyl (C2), BnO (C1) High steric hindrance; versatile in cross-coupling
1-Bromo-4-tert-butylbenzene C₁₀H₁₃Br 227.15 Br (C4), tert-butyl (C1) Simpler structure; limited solubility
1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene C₁₄H₁₀BrF₃O 331.13 Br (C4), CF₃ (C2), BnO (C1) Electron-deficient ring; fluorinated applications
1-tert-Butoxy-4-chlorobenzene C₁₀H₁₃ClO 184.66 Cl (C4), tert-butoxy (C1) Low reactivity in substitutions
2-Bromo-4-tert-butyl-1-methylbenzene C₁₁H₁₅Br 227.15 Br (C2), tert-butyl (C4), Me (C1) Electron-donating methyl enhances electrophilic attacks
1-Bromo-4-(tert-pentyl)benzene C₁₁H₁₅Br 227.15 Br (C4), tert-pentyl (C1) Increased steric bulk; lipophilic

Biological Activity

1-(Benzyloxy)-4-bromo-2-(tert-butyl)benzene, with CAS number 33839-12-2, is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of phenolic compounds and is characterized by a complex structure that includes a bromine atom, a benzyloxy group, and a tert-butyl substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H19BrO
  • Molecular Weight : 319.24 g/mol
  • Purity : 95%
  • IUPAC Name : 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene
  • SMILES : CC(C1=CC(Br)=CC=C1OCC2=CC=CC=C2)(C)C

Biological Activity Overview

Research on the biological activity of 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene indicates several potential mechanisms through which it may exert its effects:

  • Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structural characteristics exhibit antimicrobial properties. The presence of halogens (like bromine) and the phenolic structure may enhance the compound's ability to disrupt microbial cell membranes.
  • Cytotoxic Effects : Research has indicated that certain brominated compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis.
  • Enzyme Inhibition : The compound's structural features suggest potential inhibition of various enzymes, particularly those involved in metabolic pathways.

Case Studies and Experimental Data

StudyObjectiveFindings
Evaluation of Non-Nucleoside InhibitorsIdentified compounds with similar structures showed potent inhibition against Hepatitis C virus (HCV) NS5B enzyme, suggesting potential antiviral properties.
Synthesis and CharacterizationReported successful synthesis of 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene, highlighting its potential as a building block in drug development.
Phenoxymethyl Derivatives ResearchInvestigated derivatives including 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene for therapeutic applications, noting significant biological activity against various targets.

The biological activity of 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene can be attributed to several mechanisms:

  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress within cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, inhibiting their function and altering metabolic pathways critical for cell survival.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(benzyloxy)-4-bromo-2-(tert-butyl)benzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For NAS, tert-butylphenol derivatives are reacted with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12h) to introduce the benzyloxy group, followed by bromination using NBS or Br₂/FeCl₃ . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio for benzylation) and inert atmospheres to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H NMR : Look for the tert-butyl singlet at δ 1.3–1.4 ppm and benzyloxy aromatic protons as a doublet (δ 5.1–5.3 ppm). The bromine's deshielding effect splits adjacent aromatic protons into distinct doublets (δ 7.2–7.8 ppm) .
  • MS : The molecular ion peak [M+H]⁺ at m/z 331 (exact mass: 330.008) confirms the molecular formula C₁₇H₁₉BrO .
  • IR : A strong C-O stretch at ~1250 cm⁻¹ (benzyloxy) and C-Br vibration at 550–650 cm⁻¹ .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions compared to other halogens?

  • Methodology : Bromine’s moderate electronegativity and leaving-group ability make it ideal for Buchwald-Hartwig amination or Ullmann coupling. Unlike chlorine, bromine undergoes Pd-catalyzed reactions at lower temperatures (80–100°C vs. 120°C), reducing side reactions. Comparative studies with chloro analogs show 20–30% higher yields for bromo derivatives in Suzuki couplings .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes for bromine displacement in sterically hindered environments?

  • Methodology : Steric hindrance from the tert-butyl group can slow NAS. Solutions include:

  • Using bulkier ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed reactions.
  • Microwave-assisted synthesis (150°C, 30 min) to overcome kinetic barriers, improving yields from 45% to 72% .
  • Kinetic studies (e.g., Arrhenius plots) to identify optimal temperature thresholds for displacement .

Q. How can computational modeling predict the compound’s regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal electron density maps:

  • The tert-butyl group directs electrophiles to the para position relative to the benzyloxy group due to steric and inductive effects.
  • Fukui indices identify C-4 (bromine site) as the most reactive for further functionalization .

Q. What are the implications of substituent positioning on biological activity, particularly in antifungal or enzyme inhibition studies?

  • Methodology :

  • Microbial assays : The bromo group enhances lipophilicity (logP ~3.5), improving membrane penetration. Against Candida albicans, MIC₉₀ values for the bromo derivative are 8 µg/mL vs. 32 µg/mL for non-bromo analogs .
  • Docking simulations : The tert-butyl group occupies hydrophobic pockets in CYP450 enzymes, reducing metabolic clearance (t₁/₂ increased from 2.1 to 5.3 hours) .

Q. How do solvent polarity and catalyst choice affect selectivity in tandem reactions involving this compound?

  • Methodology :

  • Polar aprotic solvents (DMF, DMSO) stabilize intermediates in one-pot bromination/Suzuki sequences, achieving 85% selectivity for mono-coupled products.
  • Ni-catalysis vs. Pd-catalysis: Ni(0) favors C-Br activation (TOF 1,200 h⁻¹) over competing C-O cleavage, critical for sequential functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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